molecular formula C19H18O5 B5012418 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No. B5012418
M. Wt: 326.3 g/mol
InChI Key: MOPNQIBNIUQKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential as a research tool. This compound has been shown to interact with the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, and mood regulation.

Mechanism of Action

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate binds to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes. When this compound binds to these receptors, it can activate or inhibit their activity, depending on the specific receptor and the concentration of the compound. This can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Pain relief: this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
2. Appetite regulation: this compound has been shown to stimulate appetite, making it a potential candidate for the treatment of anorexia and other eating disorders.
3. Mood regulation: this compound has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its high potency, which allows researchers to use lower doses of the compound and minimize potential side effects. However, one limitation is that this compound is a synthetic compound, which may limit its applicability to natural systems.

Future Directions

There are many potential future directions for 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate research, including:
1. Development of new analogs: Researchers could develop new analogs of this compound with different chemical structures and properties to explore the full range of possibilities for this class of compounds.
2. Clinical trials: Researchers could conduct clinical trials to determine the safety and efficacy of this compound and its analogs in humans.
3. Mechanistic studies: Researchers could conduct mechanistic studies to better understand the specific biochemical and physiological effects of this compound on the endocannabinoid system and other systems in the body.
4. Drug discovery: Researchers could use this compound as a starting point for the discovery of new drugs that target the endocannabinoid system and other systems in the body.

Synthesis Methods

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. This reaction yields 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)but-2-enoate, which is then reacted with ethyl 4-chlorobutanoate in the presence of a base and a palladium catalyst to yield this compound.

Scientific Research Applications

2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. By studying the effects of this compound on these receptors, researchers can gain insights into the role of the endocannabinoid system in pain sensation, appetite, and mood regulation.

properties

IUPAC Name

phenacyl 4-(4-methoxyphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-23-16-9-7-15(8-10-16)17(20)11-12-19(22)24-13-18(21)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPNQIBNIUQKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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